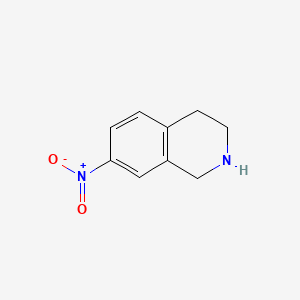
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Cat. No. B1312399
M. Wt: 178.19 g/mol
InChI Key: YPRWYZSUBZXORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110687B2
Procedure details


A mixture of 7-nitro-1,2,3,4-tetrahydro-isoquinoline (38 g, 0.21 mol) and 10% Pd/C (5 g) in MeOH (400 mL) was stirred under an atmosphere of hydrogen at rt for 16 h and then filtered through Celite. Removal of solvent gave 1,2,3,4-tetrahydroisoquinolin-7-amine as a pink solid in quantitative yield. MS: 149.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[CH2:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([NH2:1])[CH:13]=2)[CH2:8][CH2:9][NH:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCNCC2=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under an atmosphere of hydrogen at rt for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2=CC=C(C=C12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
